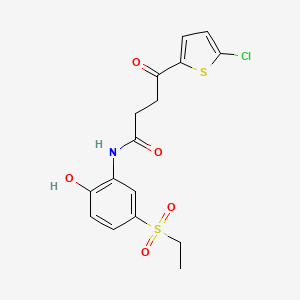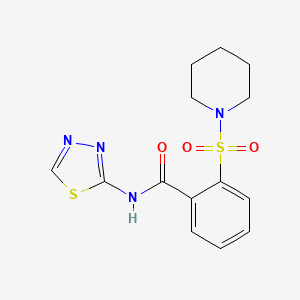![molecular formula C21H17ClN6O3S B7550424 N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7550424.png)
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential use as an analgesic agent. CTAP belongs to a class of compounds known as sulfonamide-based opioid receptor antagonists.
作用機序
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide acts as an antagonist at the mu-opioid receptor, which is involved in the modulation of pain. By blocking the activity of this receptor, N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is able to reduce the perception of pain. N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation. N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
実験室実験の利点と制限
One advantage of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is that it has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. However, one limitation of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide is that it is not selective for the mu-opioid receptor and can also bind to other opioid receptors.
将来の方向性
There are a number of future directions for research on N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide. One area of research is the development of more selective opioid receptor antagonists that can be used to study the role of specific opioid receptors in pain modulation. Another area of research is the development of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide derivatives with improved pharmacological properties, such as increased selectivity and potency. Finally, N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide could be further studied for its potential use in the treatment of drug addiction and depression.
合成法
The synthesis of N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves the reaction of 2-chlorobenzenesulfonamide with 4-(1H-tetrazol-1-yl)aniline in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 3-aminobenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide.
科学的研究の応用
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential use as an analgesic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain. N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has also been studied for its potential use in the treatment of drug addiction and depression.
特性
IUPAC Name |
N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c22-19-6-1-2-7-20(19)25-32(30,31)18-5-3-4-16(13-18)24-21(29)12-15-8-10-17(11-9-15)28-14-23-26-27-28/h1-11,13-14,25H,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAAYDYJVFTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(benzimidazol-1-yl)propyl]-3-[(2-methoxyphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B7550344.png)

![2-[4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7550371.png)
![N-cyclopropyl-2-[4-[2-oxo-2-(2-phenylsulfanylanilino)ethyl]piperazin-1-yl]acetamide](/img/structure/B7550376.png)
![2-(4-ethylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7550379.png)
![3-[1-(1-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7550385.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B7550392.png)
![N-[1-[4-(azepane-1-carbonyl)piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B7550402.png)
![4-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7550410.png)
![3-(2,4-dioxoquinazolin-1-yl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide](/img/structure/B7550416.png)
![3'-[2-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7550444.png)


![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B7550468.png)